5,7-Dimethyl-2H-1,2lambda~6~-benzoxathiine-2,2,4(3H)-trione
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Overview
Description
5,7-Dimethyl-2H-1,2lambda~6~-benzoxathiine-2,2,4(3H)-trione is a complex organic compound that belongs to the class of benzoxathiine derivatives These compounds are characterized by a benzene ring fused to an oxathiine ring, which contains both oxygen and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-2H-1,2lambda~6~-benzoxathiine-2,2,4(3H)-trione typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would require precise control of temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents play a crucial role in optimizing the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethyl-2H-1,2lambda~6~-benzoxathiine-2,2,4(3H)-trione can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the trione group to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the oxathiine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution Reagents: Halogens (Cl₂, Br₂), alkyl halides (R-X)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,7-Dimethyl-2H-1,2lambda~6~-benzoxathiine-2,2,4(3H)-trione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzoxathiine Derivatives: Compounds with similar benzene and oxathiine ring structures.
Trione Compounds: Molecules containing trione functional groups.
Uniqueness
5,7-Dimethyl-2H-1,2lambda~6~-benzoxathiine-2,2,4(3H)-trione stands out due to its specific substitution pattern and the presence of both sulfur and oxygen atoms in the ring structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
35676-45-0 |
---|---|
Molecular Formula |
C10H10O4S |
Molecular Weight |
226.25 g/mol |
IUPAC Name |
5,7-dimethyl-2,2-dioxo-1,2λ6-benzoxathiin-4-one |
InChI |
InChI=1S/C10H10O4S/c1-6-3-7(2)10-8(11)5-15(12,13)14-9(10)4-6/h3-4H,5H2,1-2H3 |
InChI Key |
DEDQZDZIPSSZTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=O)CS(=O)(=O)OC2=C1)C |
Origin of Product |
United States |
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